Caracurine V
Description
Caracurine V is a bisquaternary ammonium alkaloid isolated from Strychnos toxifera, traditionally used in curare poisons. Structurally, it features a rigid, closed-ring system formed by two indole moieties linked via an oxygen atom and allyl alcohol side chains (Figure 1) . Its pharmacological profile is marked by potent antagonism at the neuronal α7 nicotinic acetylcholine receptor (α7 nAChR) with nanomolar affinity (IC50 ~18–820 nM) . Additionally, this compound derivatives exhibit allosteric modulation at muscarinic M2 receptors, demonstrating subtype selectivity influenced by N-substituents .
Properties
CAS No. |
630-87-5 |
|---|---|
Molecular Formula |
C38H40N4O2 |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
(1R,9R,16S,18R,19R,20S,21R,29R,36S,38R,39R,40S)-10,30-dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene |
InChI |
InChI=1S/C38H40N4O2/c1-3-7-27-25(5-1)37-11-13-39-19-21-10-16-44-36-31(23(21)17-29(37)39)33(37)41(27)35-32-24-18-30-38(12-14-40(30)20-22(24)9-15-43-35)26-6-2-4-8-28(26)42(36)34(32)38/h1-10,23-24,29-36H,11-20H2/t23-,24-,29-,30-,31+,32+,33-,34-,35+,36+,37+,38+/m0/s1 |
InChI Key |
CIRUUTNLDXXBKU-HCKBHOMASA-N |
SMILES |
C1CN2CC3=CCOC4C5C3CC2C16C5N(C7C8C9CC1C2(C8N4C3=CC=CC=C32)CCN1CC9=CCO7)C1=CC=CC=C61 |
Isomeric SMILES |
C1CN2CC3=CCO[C@@H]4[C@@H]5[C@H]3C[C@H]2[C@@]16[C@H]5N([C@H]7[C@@H]8[C@H]9C[C@H]1[C@@]2([C@H]8N4C3=CC=CC=C32)CCN1CC9=CCO7)C1=CC=CC=C61 |
Canonical SMILES |
C1CN2CC3=CCOC4C5C3CC2C16C5N(C7C8C9CC1C2(C8N4C3=CC=CC=C32)CCN1CC9=CCO7)C1=CC=CC=C61 |
Synonyms |
caracurine V |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Iso-Caracurine V
Iso-caracurine V, a decomposition product of Caracurine V, differs in its one-sided ring closure (Figure 2) . This structural alteration reduces its specificity for α7 nAChRs but enhances binding to muscle-type nAChRs. Key findings include:
- Muscle-Type nAChR Affinity : Dimethyl and nitrobenzyl derivatives of iso-caracurine V (e.g., compounds 29 and 31) exhibit Ki values of 18 nM and 79 nM, comparable to the neuromuscular blocker toxiferine I (14 nM) .
- α7 nAChR Activity : Weak antagonism (IC50 >590 nM), attributed to the absence of the closed-ring system critical for cation-π interactions with Trp149 .
Table 1: Binding Affinities of this compound and Iso-Caracurine V Derivatives
| Compound | α7 nAChR IC50 (nM) | Muscle-Type nAChR Ki (nM) | M2 Receptor EC0.5 (nM) |
|---|---|---|---|
| This compound (1a) | 18 | 1,500 | 5.2 |
| Iso-Caracurine V (29) | >590 | 18 | 12 |
| Toxiferine I | 820 | 14 | 2 |
| Alcuronium | 234 | 234 | 36 |
Bisnortoxiferine I Analogues
Bisnortoxiferine I, an open-ring precursor to this compound, lacks the rigid bicyclic structure (Figure 2). This confers distinct receptor selectivity:
- Muscle-Type nAChR: Bisnortoxiferine derivatives (e.g., compounds 2a–c) show high affinity (Ki ~234–820 nM), similar to alcuronium, but lower than toxiferine I .
- α7 nAChR : Reduced antagonism (IC50 ~590–820 nM) due to the absence of the closed-ring geometry required for Trp149 interactions .
- M2 Receptor : Moderate allosteric modulation (EC0.5 ~36 nM), influenced by N-allyl substituents rather than ring structure .
Toxiferine I and Alcuronium
- Toxiferine I : A bis-quaternary alkaloid with two hydroxyl groups. Exhibits high muscle-type nAChR affinity (Ki =14 nM) but weak α7 activity (IC50 =820 nM) due to steric hindrance from hydroxyls .
- Alcuronium : Clinically used neuromuscular blocker. Shares structural features with this compound but has lower α7 affinity (IC50 =234 nM) and moderate M2 modulation (EC0.5 =36 nM) .
Key Structural Determinants of Pharmacological Activity
Ring System and Receptor Selectivity
- Closed-Ring System (this compound): Facilitates cation-π interactions with α7 nAChR residues (Trp149, Tyr188, Tyr195), enabling nanomolar antagonism .
- Open-Ring System (Bisnortoxiferine): Favors muscle-type nAChR binding through hydrophobic interactions with the receptor’s orthosteric site .
Role of N-Substituents
Implications for Drug Design
- α7 nAChR Antagonists : this compound’s closed-ring system serves as a lead for neuropsychiatric agents targeting α7 receptors .
- Muscle-Type nAChR Blockers: Bisnortoxiferine derivatives offer scaffolds for neuromuscular blockers with reduced central side effects .
- Allosteric Modulators : N-substituted this compound analogues (e.g., diallylthis compound) show promise for selective M2 receptor modulation in cardiovascular diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
